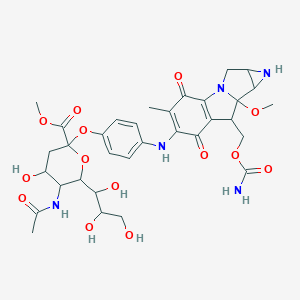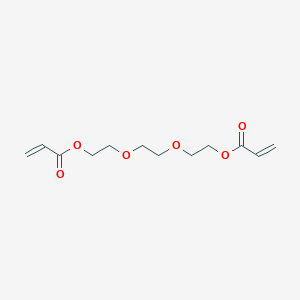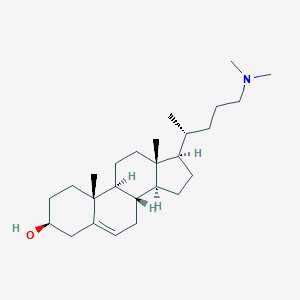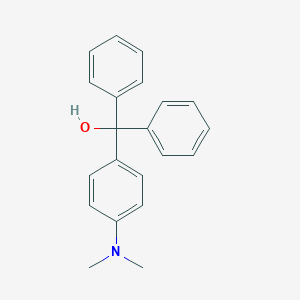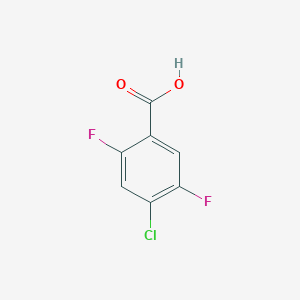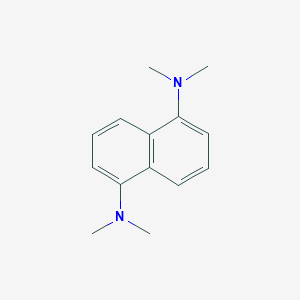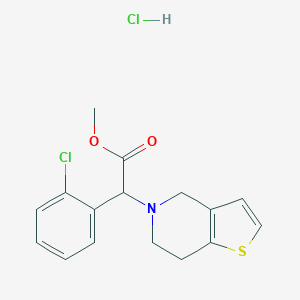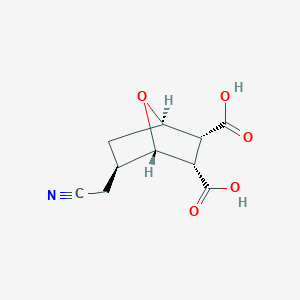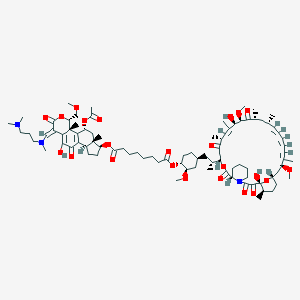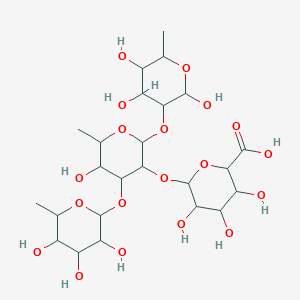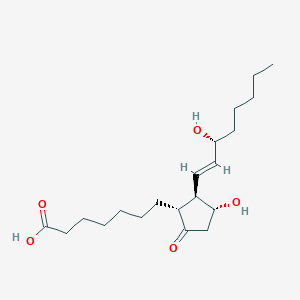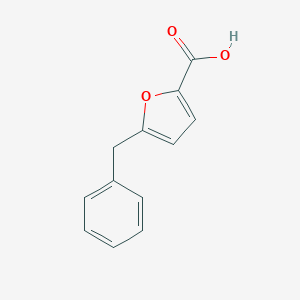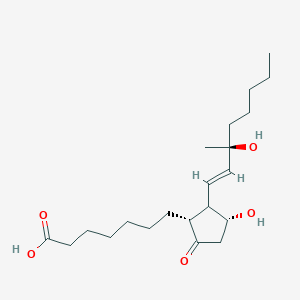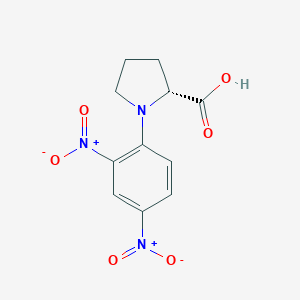
1-(2,4-Dinitrophenyl)-D-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dinitrophenyl)-D-proline, also known as DNPP, is a chemical compound that has been widely used in scientific research. This compound is a derivative of proline, an amino acid that is found in many proteins. DNPP is a yellow crystalline powder that is soluble in organic solvents like ethanol and acetone.
作用機序
1-(2,4-Dinitrophenyl)-D-proline is a proline derivative that can interact with proteins and enzymes in various ways. 1-(2,4-Dinitrophenyl)-D-proline can form covalent bonds with proteins and modify their conformation, which can affect their function. 1-(2,4-Dinitrophenyl)-D-proline can also inhibit the activity of enzymes by binding to their active sites and blocking their catalytic activity.
生化学的および生理学的効果
1-(2,4-Dinitrophenyl)-D-proline has been shown to have various biochemical and physiological effects. 1-(2,4-Dinitrophenyl)-D-proline can induce oxidative stress in cells by generating reactive oxygen species. 1-(2,4-Dinitrophenyl)-D-proline can also affect the metabolism of amino acids and other small molecules in cells. 1-(2,4-Dinitrophenyl)-D-proline has been shown to have cytotoxic effects on cancer cells, which makes it a potential candidate for cancer therapy.
実験室実験の利点と制限
1-(2,4-Dinitrophenyl)-D-proline has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. 1-(2,4-Dinitrophenyl)-D-proline is also a fluorescent probe that can be used to study protein conformational changes in real-time. However, 1-(2,4-Dinitrophenyl)-D-proline has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. 1-(2,4-Dinitrophenyl)-D-proline can also form covalent bonds with proteins irreversibly, which can affect their function permanently.
将来の方向性
There are several future directions for research on 1-(2,4-Dinitrophenyl)-D-proline. One direction is to study the mechanism of action of 1-(2,4-Dinitrophenyl)-D-proline in more detail, including its interactions with proteins and enzymes. Another direction is to develop new 1-(2,4-Dinitrophenyl)-D-proline derivatives that can be used as probes or inhibitors for specific proteins or enzymes. 1-(2,4-Dinitrophenyl)-D-proline can also be used in the development of new drugs and therapies for various diseases, including cancer. Finally, 1-(2,4-Dinitrophenyl)-D-proline can be used in the development of new diagnostic tools for detecting protein conformational changes in real-time.
Conclusion
In conclusion, 1-(2,4-Dinitrophenyl)-D-proline is a proline derivative that has been widely used in scientific research. 1-(2,4-Dinitrophenyl)-D-proline can be synthesized using various methods and has several applications in research, including as a fluorescent probe and a substrate for enzyme-catalyzed reactions. 1-(2,4-Dinitrophenyl)-D-proline has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on 1-(2,4-Dinitrophenyl)-D-proline, including the development of new derivatives and the study of its mechanism of action.
合成法
1-(2,4-Dinitrophenyl)-D-proline can be synthesized by reacting 2,4-dinitrochlorobenzene with L-proline in the presence of a base such as sodium hydroxide. The reaction yields 1-(2,4-Dinitrophenyl)-D-proline as a product, which can be purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
1-(2,4-Dinitrophenyl)-D-proline has been used in various scientific research applications, including as a fluorescent probe for studying protein conformational changes, as a chiral selector in chromatography, and as a substrate for studying enzyme-catalyzed reactions. 1-(2,4-Dinitrophenyl)-D-proline has also been used in the development of new drugs and therapies for various diseases.
特性
CAS番号 |
10189-66-9 |
|---|---|
製品名 |
1-(2,4-Dinitrophenyl)-D-proline |
分子式 |
C11H11N3O6 |
分子量 |
281.22 g/mol |
IUPAC名 |
(2R)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m1/s1 |
InChIキー |
MVZXUWLTGGBNHL-SECBINFHSA-N |
異性体SMILES |
C1C[C@@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
正規SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
同義語 |
N-(2,4-Dinitrophenyl)-D-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



